molecular formula C19H16ClN3O3 B6902640 [4-(5-Chloro-1-benzofuran-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone

[4-(5-Chloro-1-benzofuran-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone

Cat. No.: B6902640
M. Wt: 369.8 g/mol
InChI Key: BSVVMLQEQCXVPR-UHFFFAOYSA-N
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Description

[4-(5-Chloro-1-benzofuran-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone is a complex organic compound that features a benzofuran ring, a piperazine moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Chloro-1-benzofuran-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-benzofuran carboxylic acid with piperazine, followed by the introduction of the pyridine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-(5-Chloro-1-benzofuran-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, [4-(5-Chloro-1-benzofuran-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [4-(5-Chloro-1-benzofuran-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone involves its interaction with molecular targets in biological systems. The benzofuran and pyridine rings may bind to specific receptors or enzymes, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-benzofuran carboxylic acid: A precursor in the synthesis of the target compound.

    Piperazine derivatives: Compounds with similar piperazine moieties that exhibit various biological activities.

    Pyridine derivatives: Compounds with pyridine rings that are widely used in medicinal chemistry.

Uniqueness

[4-(5-Chloro-1-benzofuran-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone is unique due to its combination of three distinct functional groups: benzofuran, piperazine, and pyridine. This unique structure allows it to interact with multiple biological targets and exhibit diverse chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(5-chloro-1-benzofuran-2-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-15-3-4-16-14(10-15)11-17(26-16)19(25)23-8-6-22(7-9-23)18(24)13-2-1-5-21-12-13/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVVMLQEQCXVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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